molecular formula C13H7BrCl2O2 B3257496 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde CAS No. 289718-03-2

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde

Cat. No. B3257496
Key on ui cas rn: 289718-03-2
M. Wt: 346 g/mol
InChI Key: PZGDADLUMXWQRV-UHFFFAOYSA-N
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Patent
US06596741B2

Procedure details

Under N2 in a 1 L round-bottomed flask fitted with a reflux condenser and magnetic stirrer were placed 51.1 g (370 mmol) of K2CO3 and 20.1 g (123 mmol) of 3,4-dichlorophenol (Aldrich Chem. Co., Milwaukee, Wis.) in 500 mL of anhydrous N,N-dimethylformamide (DMF). After stirring the mixture for 30 min., 25 g (123 mmol) of 5-bromo-2-fluoro-benzaldehyde (Aldrich) in 150 mL of DMF was added and the mixture was heated to 90-100° C. overnight. After allowing the reaction to cool to room temperature, the mixture was concentrated at reduced pressure on a rotary evaporator and the resulting oily residue was then diluted with water and EtOAc. The aqueous layer was then extracted with additional EtOAc and the organic layers were combined, washed with H2O and saturated NaCl and dried over Na2SO4. Removal of the solvent in vacuo gave a light yellow oil which was further dried under vacuum overnight to give the title product as a pale yellow solid, 40.2 g; m.p. 129-132° C.
Name
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].[Br:16][C:17]1[CH:18]=[CH:19][C:20](F)=[C:21]([CH:24]=1)[CH:22]=[O:23]>CN(C)C=O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([O:15][C:10]2[CH:11]=[CH:12][C:13]([Cl:14])=[C:8]([Cl:7])[CH:9]=2)=[C:21]([CH:24]=1)[CH:22]=[O:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under N2 in a 1 L round-bottomed flask fitted with a reflux condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated at reduced pressure on a rotary evaporator
ADDITION
Type
ADDITION
Details
the resulting oily residue was then diluted with water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with additional EtOAc
WASH
Type
WASH
Details
washed with H2O and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a light yellow oil which
CUSTOM
Type
CUSTOM
Details
was further dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)OC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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